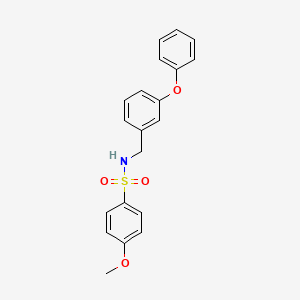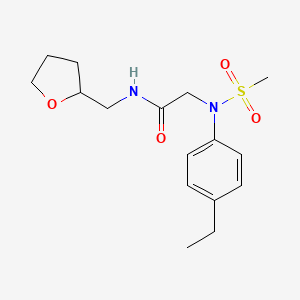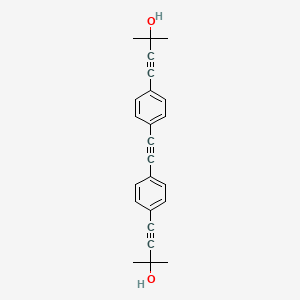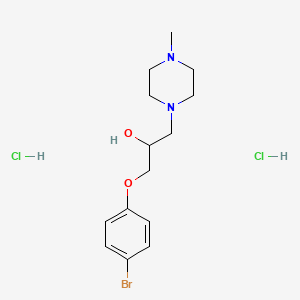![molecular formula C23H28N2O B4023683 4-({[3-(2-furyl)-3-(4-methylphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4023683.png)
4-({[3-(2-furyl)-3-(4-methylphenyl)propyl]amino}methyl)-N,N-dimethylaniline
Descripción general
Descripción
This exploration focuses on the chemical and physical properties of compounds structurally related to "4-({[3-(2-furyl)-3-(4-methylphenyl)propyl]amino}methyl)-N,N-dimethylaniline." Due to the specificity of the chemical name provided, direct studies on this compound are scarce, leading to an analysis based on closely related chemical entities.
Synthesis Analysis
The synthesis of related compounds often involves the Schiff base reduction route, highlighting a methodological approach to synthesizing compounds with complex molecular structures such as dimethylaniline derivatives (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Molecular structures of synthesized compounds reveal asymmetric units and crystal systems indicative of their complex nature. Intermolecular hydrogen bonding plays a significant role in stabilizing these molecules, demonstrating the intricate interactions at a molecular level (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving related compounds often lead to the formation of products with significant biological or chemical activity. The reactivity can be influenced by various structural elements, such as the presence of furyl or methylphenyl groups (Ghorab, Soliman, Alsaid, & Askar, 2017).
Physical Properties Analysis
Physical properties, including solubility and crystallinity, are crucial for understanding how these compounds interact in various environments. The substitution patterns on the benzene ring, such as methyl groups, can affect these properties and thus their application potential (Ma, Huang, & Gan, 2013).
Chemical Properties Analysis
The chemical properties of related compounds, such as their ability to undergo specific reactions, are pivotal for their utility in medicinal chemistry and other fields. Studies highlight the importance of structural features in determining reactivity and potential applications (Ghorab, Soliman, Alsaid, & Askar, 2017).
Propiedades
IUPAC Name |
4-[[[3-(furan-2-yl)-3-(4-methylphenyl)propyl]amino]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-18-6-10-20(11-7-18)22(23-5-4-16-26-23)14-15-24-17-19-8-12-21(13-9-19)25(2)3/h4-13,16,22,24H,14-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVKUFZUEYXCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[3-(Furan-2-YL)-3-(4-methylphenyl)propyl]amino}methyl)-N,N-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)methanesulfonamide](/img/structure/B4023605.png)


![3-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4023628.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4023631.png)
![2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4023633.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4023644.png)
![5,5'-[(4-methylphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023649.png)


![1-[2-(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4023664.png)
![ethyl 1-[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4023681.png)
![6-acetyl-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4023687.png)
